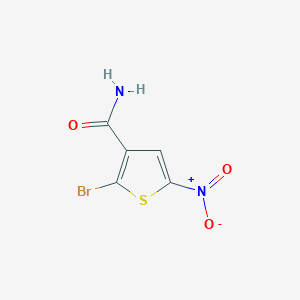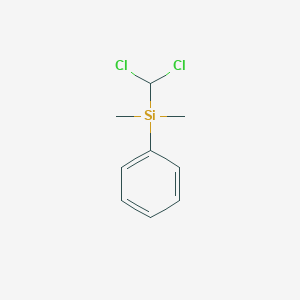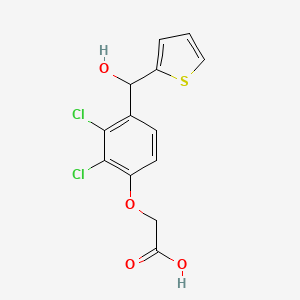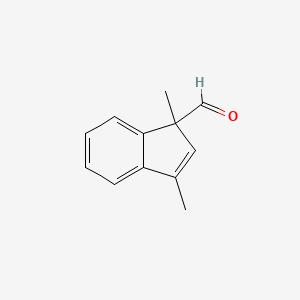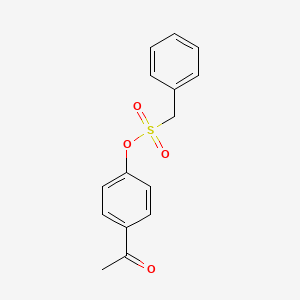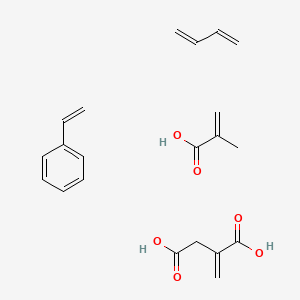![molecular formula C16H13NO5 B14630556 2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid CAS No. 53902-31-1](/img/structure/B14630556.png)
2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a dihydroxyphenyl group and an acryloyl group attached to an amino benzoic acid backbone. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid typically involves the reaction of 3,4-dihydroxycinnamic acid with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
化学反応の分析
Types of Reactions
2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The acryloyl group can be reduced to form the corresponding saturated amide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted amides or esters.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the dihydroxyphenyl group.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
3,4-Dihydroxycinnamic acid: Shares the dihydroxyphenyl group but lacks the amino benzoic acid moiety.
2-Aminobenzoic acid: Contains the amino benzoic acid backbone but lacks the dihydroxyphenyl and acryloyl groups.
N-acetylcysteine: Known for its antioxidant properties but has a different structure.
Uniqueness
2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid is unique due to the combination of the dihydroxyphenyl group, acryloyl group, and amino benzoic acid backbone, which imparts distinct chemical and biological properties.
特性
CAS番号 |
53902-31-1 |
|---|---|
分子式 |
C16H13NO5 |
分子量 |
299.28 g/mol |
IUPAC名 |
2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]benzoic acid |
InChI |
InChI=1S/C16H13NO5/c18-13-7-5-10(9-14(13)19)6-8-15(20)17-12-4-2-1-3-11(12)16(21)22/h1-9,18-19H,(H,17,20)(H,21,22) |
InChIキー |
LLPIRWBXMYKFQM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



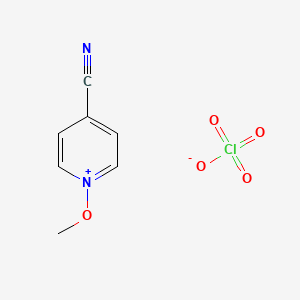
![N,N-Diethyl-4-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14630496.png)
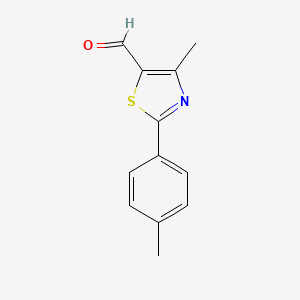
![2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde](/img/structure/B14630504.png)
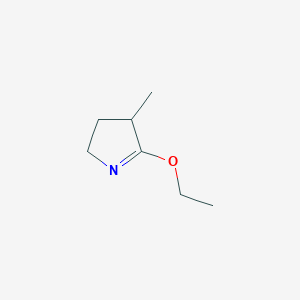
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene](/img/structure/B14630512.png)
